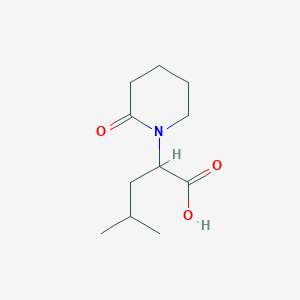

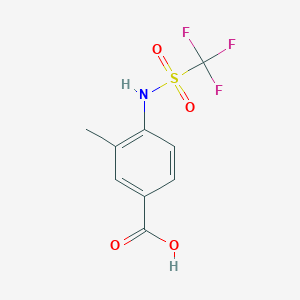

![molecular formula C12H18N2O B1523229 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine CAS No. 874993-79-0](/img/structure/B1523229.png)

1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine

概要

説明

“1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine” is a chemical compound with the molecular weight of 206.29 . It is also known as 2-(2-morpholinophenyl)ethan-1-amine .

Synthesis Analysis

The synthesis of morpholines, which includes “this compound”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The InChI code for “this compound” is1S/C12H18N2O/c1-10(13)11-4-2-3-5-12(11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases. Chemical Reactions Analysis

Morpholines, including “this compound”, are frequently found in biologically active molecules and pharmaceuticals . They are generally synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound is stable under normal shipping and handling conditions .科学的研究の応用

1. Microwave-Assisted Synthesis

A microwave-assisted synthesis approach using 1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine has been developed for efficient and environmentally benign production of Mannich bases. This approach offers a regioselective substitution reaction, yielding quantitative results in a short time without catalysts and is reproducible on a gram scale (Aljohani et al., 2019).

2. Synthesis of Morpholines

This compound has been used in the synthesis of morpholines, demonstrating its utility in creating complex molecular structures. A study detailed the conversion of 1,2-amino alcohols into morpholines using sulfinamides, showing high yields and efficiency, important for the formal synthesis of pharmaceuticals like the antidepressant drug reboxetine (Fritz et al., 2011).

3. Anticancer Activity

Research on morpholine-based ligands, synthesized from this compound, revealed potential anticancer activities. These compounds exhibited different levels of activity against breast and prostate cancer cell lines. The metal complexes formed with these ligands showed varying anticancer potentials, indicating the compound's relevance in cancer research (Rezaeivala et al., 2020).

4. Antibacterial Applications

The antibacterial activities of novel compounds synthesized from 1-(4-morpholinophenyl) ethanone, a derivative of this compound, have been studied. This underscores the potential application of this compound in developing new antibacterial agents (Merugu et al., 2010).

5. QSAR-Analysis for Antioxidant Potential

A QSAR-analysis of this compound derivatives highlighted their potential as antioxidants. The analysis provided insights into the molecular structure parameters affecting antioxidant activity, useful for designing new potential antioxidants (Drapak et al., 2019).

6. Applications in Nuclear Power Plants

The compound has been used in the analysis of morpholine and its breakdown products in steam-water cycles at nuclear power plants, indicating its utility in industrial applications (Lamarre et al., 1989).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .

特性

IUPAC Name |

1-(2-morpholin-4-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10(13)11-4-2-3-5-12(11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFWBSAZPHINIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

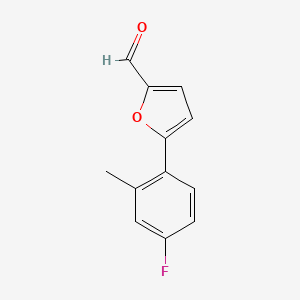

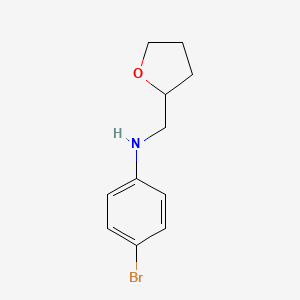

![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)

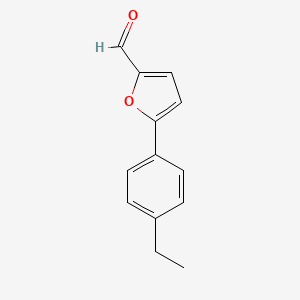

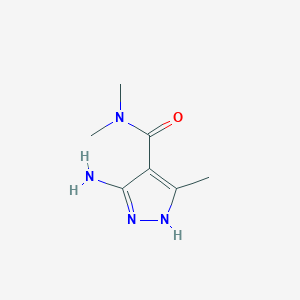

![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)

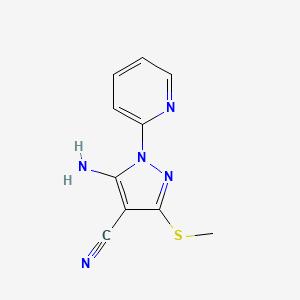

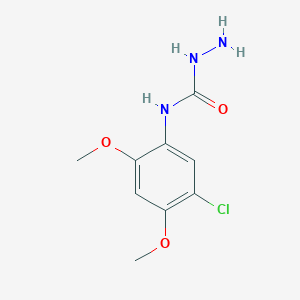

![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)

![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)

![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)